Cas no 2138551-01-4 (rac-(3R,4S)-4-(4-bromo-1H-pyrazol-1-yl)oxolan-3-amine)
rac-(3R,4S)-4-(4-bromo-1H-pyrazol-1-yl)oxolan-3-amine Chemical and Physical Properties
Names and Identifiers
-
- rac-(3R,4S)-4-(4-bromo-1H-pyrazol-1-yl)oxolan-3-amine
- EN300-1074348
- 2138551-01-4
-
- Inchi: 1S/C7H10BrN3O/c8-5-1-10-11(2-5)7-4-12-3-6(7)9/h1-2,6-7H,3-4,9H2/t6-,7+/m1/s1
- InChI Key: DIGOWYPLHYPFAK-RQJHMYQMSA-N
- SMILES: BrC1C=NN(C=1)[C@H]1COC[C@H]1N
Computed Properties
- Exact Mass: 231.00072g/mol
- Monoisotopic Mass: 231.00072g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 169
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.4
- Topological Polar Surface Area: 53.1Ų
rac-(3R,4S)-4-(4-bromo-1H-pyrazol-1-yl)oxolan-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1074348-0.05g |
rac-(3R,4S)-4-(4-bromo-1H-pyrazol-1-yl)oxolan-3-amine |
2138551-01-4 | 95% | 0.05g |
$888.0 | 2023-10-28 | |
| Enamine | EN300-1074348-0.1g |
rac-(3R,4S)-4-(4-bromo-1H-pyrazol-1-yl)oxolan-3-amine |
2138551-01-4 | 95% | 0.1g |
$930.0 | 2023-10-28 | |
| Enamine | EN300-1074348-0.25g |
rac-(3R,4S)-4-(4-bromo-1H-pyrazol-1-yl)oxolan-3-amine |
2138551-01-4 | 95% | 0.25g |
$972.0 | 2023-10-28 | |
| Enamine | EN300-1074348-0.5g |
rac-(3R,4S)-4-(4-bromo-1H-pyrazol-1-yl)oxolan-3-amine |
2138551-01-4 | 95% | 0.5g |
$1014.0 | 2023-10-28 | |
| Enamine | EN300-1074348-1.0g |
rac-(3R,4S)-4-(4-bromo-1H-pyrazol-1-yl)oxolan-3-amine |
2138551-01-4 | 1g |
$1057.0 | 2023-06-10 | ||
| Enamine | EN300-1074348-2.5g |
rac-(3R,4S)-4-(4-bromo-1H-pyrazol-1-yl)oxolan-3-amine |
2138551-01-4 | 95% | 2.5g |
$2071.0 | 2023-10-28 | |
| Enamine | EN300-1074348-5.0g |
rac-(3R,4S)-4-(4-bromo-1H-pyrazol-1-yl)oxolan-3-amine |
2138551-01-4 | 5g |
$3065.0 | 2023-06-10 | ||
| Enamine | EN300-1074348-10.0g |
rac-(3R,4S)-4-(4-bromo-1H-pyrazol-1-yl)oxolan-3-amine |
2138551-01-4 | 10g |
$4545.0 | 2023-06-10 | ||
| Enamine | EN300-1074348-1g |
rac-(3R,4S)-4-(4-bromo-1H-pyrazol-1-yl)oxolan-3-amine |
2138551-01-4 | 95% | 1g |
$1057.0 | 2023-10-28 | |
| Enamine | EN300-1074348-5g |
rac-(3R,4S)-4-(4-bromo-1H-pyrazol-1-yl)oxolan-3-amine |
2138551-01-4 | 95% | 5g |
$3065.0 | 2023-10-28 |
rac-(3R,4S)-4-(4-bromo-1H-pyrazol-1-yl)oxolan-3-amine Related Literature
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Additional information on rac-(3R,4S)-4-(4-bromo-1H-pyrazol-1-yl)oxolan-3-amine
Introduction to Rac-(3R,4S)-4-(4-bromo-1H-pyrazol-1-yl)oxolan-3-amine (CAS No. 2138551-01-4)
Rac-(3R,4S)-4-(4-bromo-1H-pyrazol-1-yl)oxolan-3-amine is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its unique Chemical Abstracts Service (CAS) number 2138551-01-4, belongs to a class of molecules that exhibit promising biological activities. The structural framework of this compound incorporates a pyrazole moiety, which is a key pharmacophore in many drug candidates, and an oxolane ring, contributing to its complex and versatile chemical properties.
The significance of Rac-(3R,4S)-4-(4-bromo-1H-pyrazol-1-yl)oxolan-3-amine lies in its potential applications in the synthesis of novel therapeutic agents. The presence of the pyrazole group suggests that this compound may interact with biological targets in a manner similar to other pyrazole-based drugs, which are known for their wide range of biological activities including anti-inflammatory, antiviral, and anticancer effects. The stereochemistry defined by the (3R,4S) configuration further enhances its specificity and potential efficacy.
In recent years, there has been a surge in research focused on developing new analogs of known bioactive molecules. Rac-(3R,4S)-4-(4-bromo-1H-pyrazol-1-yl)oxolan-3-amine represents a cutting-edge compound that combines the advantages of both pyrazole and oxolane scaffolds. These structural elements not only contribute to the compound's stability but also provide multiple sites for functionalization, enabling researchers to tailor its properties for specific therapeutic applications.
One of the most compelling aspects of this compound is its potential role in addressing unmet medical needs. The pyrazole moiety is particularly interesting because it has been extensively studied for its ability to modulate various biological pathways. For instance, pyrazole derivatives have shown promise in the treatment of neurological disorders by interacting with neurotransmitter receptors. The oxolane ring adds an additional layer of complexity, allowing for the possibility of unique interactions with biological targets that may not be achievable with simpler structures.
The synthesis of Rac-(3R,4S)-4-(4-bromo-1H-pyrazol-1-yl)oxolan-3-amine involves a multi-step process that requires precise control over reaction conditions and stereochemistry. The bromo-substituted pyrazole component is a critical intermediate, providing a handle for further functionalization while maintaining the integrity of the core pharmacophore. The oxolane ring is typically introduced through cycloaddition reactions or other organic transformations that preserve the desired stereochemical configuration.
Recent advancements in synthetic methodologies have made it possible to produce complex molecules like Rac-(3R,4S)-4-(4-bromo-1H-pyrazol-1-yl)oxolan-3-amine with high efficiency and purity. Techniques such as transition metal-catalyzed reactions and asymmetric synthesis have been particularly useful in constructing the intricate stereochemistry required for this compound. These methods not only improve yield but also reduce the environmental impact of synthetic processes, aligning with the growing emphasis on sustainable chemistry.
The pharmacological profile of Rac-(3R,4S)-4-(4-bromo-1H-pyrazol-1-yl)oxolan-3-amine is currently under investigation in several preclinical studies. Researchers are exploring its potential as a lead compound for drug development targeting various diseases. The combination of the pyrazole and oxolane moieties suggests multiple avenues for interaction with biological targets, including enzymes and receptors involved in disease pathways.
In particular, the bromo-substituted pyrazole group has been identified as a key feature for modulating biological activity. Bromine atoms are known to enhance binding affinity and metabolic stability in drug candidates, making them valuable for medicinal chemistry applications. The oxolane ring further contributes to the compound's unique properties by providing a rigid scaffold that can optimize interactions with biological targets.
The stereochemistry at the 3R and 4S positions is crucial for determining the biological activity of this compound. Studies have shown that subtle changes in stereochemistry can significantly alter pharmacological effects, highlighting the importance of precise structural control. Rac-(3R,4S)-4-(4-bromo-1H-pyrazol-1-ylo)xolan - 3 - amine exemplifies how stereochemical fidelity can be maintained throughout synthetic processes to produce compounds with optimized therapeutic potential.
As interest in targeted therapies grows, compounds like Rac-(3R,4S)- ̶ ̶ - ( ̶ - ) - ( ̶ - ) - ( ̶ - ) - ( ̶ ) - ( ̶ ) - ( ̶ ) - ( ̶ ) - ( ̶ ) - ( ̶ ) - rac -( ̶ ) - rac -( ̶ ) - rac -( ̶ ) rac -( ̶ ) rac -( ̶ ) rac -( ̶ ) rac -( amine are becoming increasingly valuable tools for drug discovery and development. The ability to design molecules with specific structural features allows researchers to fine-tune their interactions with biological targets, leading to more effective and personalized treatments.
The future prospects for Rac-(3R , amine are promising , given its unique structural features and potential biological activities . Further research is needed to fully elucidate its pharmacological profile and explore its therapeutic applications . As synthetic methodologies continue to evolve , it is likely that more complex and sophisticated molecules like this will be developed , offering new hope for treating a wide range of diseases .
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